molecular formula C10H5F2NO3 B1630297 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 887267-63-2

5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1630297
M. Wt: 225.15 g/mol
InChI Key: ATNKCUFWAHMBGS-UHFFFAOYSA-N
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Description

The compound “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” is likely an organic compound that contains an oxazole ring, a carboxylic acid group, and a 3,5-difluorophenyl group . Oxazole is a five-membered ring compound containing one oxygen atom, one nitrogen atom, and three carbon atoms. The 3,5-difluorophenyl group is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the 3rd and 5th carbon atoms .


Synthesis Analysis

While specific synthesis methods for “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” were not found, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, or coupling .


Molecular Structure Analysis

The molecular structure of “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” likely includes an oxazole ring attached to a carboxylic acid group and a 3,5-difluorophenyl group . The exact structure would depend on the positions of these groups relative to each other.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” would depend on its exact molecular structure. Similar compounds have been described as crystalline solids .

Scientific Research Applications

Pharmacological Applications of Chlorogenic Acid

Chlorogenic acid, a phenolic compound, has been extensively studied for its biological and pharmacological effects. It is found in green coffee extracts and tea and exhibits a variety of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, and neuroprotective effects. This review broadens the scope of knowledge on chlorogenic acid, encouraging more studies to unveil and optimize its biological and pharmacological effects, potentially serving as a natural food additive (Naveed et al., 2018).

Environmental Impact of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties, are widely used in industrial and commercial applications. Their release into the environment and subsequent microbial degradation are of significant concern due to their toxic profiles. This review presents updated knowledge on the environmental biodegradability of these chemicals and their microbial degradation pathways, identifying gaps for future research (Liu & Mejia Avendaño, 2013).

Biocatalyst Inhibition by Carboxylic Acids

The review on carboxylic acids highlights their role as precursors for industrial chemicals and their inhibitory effects on microbes used for fermentative production. It identifies metabolic engineering strategies to increase microbial robustness against these acids, suggesting changes in cell membrane properties and the use of appropriate exporters to improve tolerance (Jarboe et al., 2013).

Safety And Hazards

The safety and hazards associated with “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” would depend on its exact molecular structure and properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. It could also be interesting to investigate its interactions with biological molecules and its potential effects on biological systems .

properties

IUPAC Name

5-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNKCUFWAHMBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650411
Record name 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

CAS RN

887267-63-2
Record name 5-(3,5-Difluorophenyl)-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
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5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
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5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
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5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

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